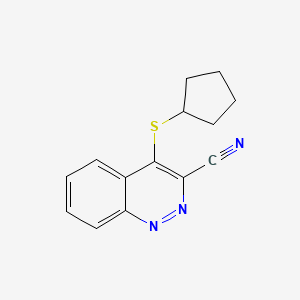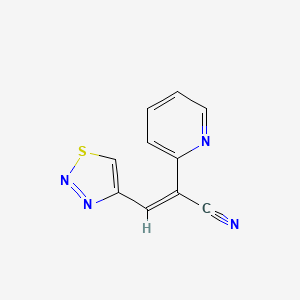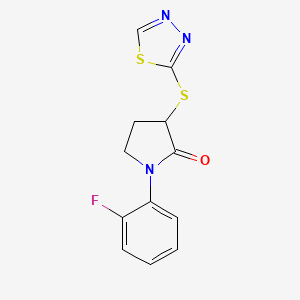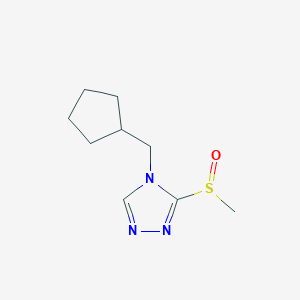![molecular formula C16H23N3O2S B7553426 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in the development and function of B cells, which are responsible for producing antibodies that help the body fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies.
Mecanismo De Acción
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B cell malignancies, as well as inhibit tumor growth and metastasis. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown efficacy in preclinical models of various B cell malignancies, indicating its potential as a broad-spectrum treatment option. However, this compound may have limited efficacy in patients with mutations in the BTK pathway, and further clinical studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide could include clinical trials to evaluate its safety and efficacy in patients with B cell malignancies. Additionally, combination therapies with other anti-cancer agents could be explored to enhance this compound's efficacy. Further studies could also investigate the potential of this compound as a treatment option for other diseases, such as autoimmune disorders and inflammatory conditions.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-(1-methylpyrazol-4-yl)ethanamine to form the intermediate 4-tert-butyl-N-(1-(1-methylpyrazol-4-yl)ethyl)benzenesulfonamide. This intermediate is then treated with sodium hydride and methyl iodide to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells.
Propiedades
IUPAC Name |
4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-12(13-10-17-19(5)11-13)18-22(20,21)15-8-6-14(7-9-15)16(2,3)4/h6-12,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFAGURFCRNNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)

![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine](/img/structure/B7553411.png)


![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)

![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)